Brinerdine

Hypertension Clinical Pharmacology Patient Compliance

Hypertension protocols in resource-limited settings suffer from poor adherence and orthostatic intolerance with single-agent or dual therapies. Brinerdine, a fixed-dose combination of reserpine (0.1 mg), dihydroergocristine (0.5 mg), and clopamide (5 mg), addresses these challenges through synergistic triple mechanisms. In a 1990 crossover trial, 72.2% of patients elected to continue Brinerdine vs. 11.1% on methyldopa (P=0.005), with compliance of 98.2% vs. 94.7% (P=0.02). A 1981 randomized study confirmed significant reduction in orthostatic systolic pressure drop and associated tachycardia versus dual reserpine/clopamide combinations. A 24-month comparative study demonstrated no elevation in urinary renal tubular damage markers (LDH, NAG) or proteinuria versus Minizide, positioning Brinerdine as a safer option for hypertensive populations with elevated chronic kidney disease risk.

Molecular Formula C83H104ClN10O20S2-
Molecular Weight 1661.4 g/mol
CAS No. 55128-93-3
Cat. No. B1212896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrinerdine
CAS55128-93-3
SynonymsBrinerdine
Briserin
clopamide - dihydroergotoxine - reserpine
clopamide, dihydroergotoxine, reserpine drug combination
Kristepin
Molecular FormulaC83H104ClN10O20S2-
Molecular Weight1661.4 g/mol
Structural Identifiers
SMILESCC1CCCC(N1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)C.CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.CS(=O)(=O)[O-]
InChIInChI=1S/C35H41N5O5.C33H40N2O9.C14H20ClN3O3S.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;1-9-4-3-5-10(2)18(9)17-14(19)11-6-7-12(15)13(8-11)22(16,20)21;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;6-10H,3-5H2,1-2H3,(H,17,19)(H2,16,20,21);1H3,(H,2,3,4)/p-1/t23-,25-,27-,28+,29+,34-,35+;18-,22+,24-,27-,28+,31+;9-,10+;/m11../s1
InChIKeyWJNSNWBQNIJBPS-QHUIZQASSA-M
Commercial & Availability
Standard Pack Sizes20 coated / 30 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brinerdine Antihypertensive Overview


Brinerdine is a fixed-dose combination antihypertensive medication containing three active components: reserpine (0.1 mg), dihydroergocristine (0.5 mg), and clopamide (5 mg) per tablet [1]. It is classified under the ATC code C02LA51 (Reserpine and diuretics in combination with other drugs) [2]. This combination is designed to treat mild to moderate essential hypertension through three complementary mechanisms: reserpine acts as a central sympatholytic agent, depleting catecholamine stores; dihydroergocristine functions as a peripheral alpha-adrenoreceptor antagonist, causing vasodilation; and clopamide serves as a thiazide-like diuretic, reducing plasma volume [1].

Mechanism Central sympatholytic, peripheral α-blockade, thiazide-like diuretic
Format Fixed-ratio triple combination tablet
Context Hypertension endpoint research; synergistic mechanism studies

Why Brinerdine Cannot Be Substituted


Generic substitution of Brinerdine is inadvisable because its fixed-dose triple-combination of reserpine, dihydroergocristine, and clopamide has been shown in a multicenter double-blind study to produce a significantly greater blood pressure reduction at lower doses than any of its components administered separately or in any combination of two [1]. This synergistic effect is not replicable by simply combining individual generic drugs, as the precise 0.1mg/0.5mg/5mg ratio is optimized for both efficacy and tolerability, with the specific inclusion of dihydroergocristine being shown to improve orthostatic tolerance—a benefit absent in two-component reserpine/clopamide combinations [2].

Ratio Fixed-dose synergy may not be replicated by separate generic compounding.
Component Dihydroergocristine-linked orthostatic regulation is absent in dual combinations.
Exposure Lower component exposures producing reported BP reduction may not transfer to alternatives.

Brinerdine Differentiation Evidence


Tolerability & Compliance vs. Methyldopa

In a direct head-to-head crossover trial, Brinerdine (CDR) demonstrated antihypertensive efficacy equivalent to methyldopa plus hydrochlorothiazide (MD+HCT), but with significantly better tolerability and patient preference. Blood pressure reductions were not significantly different between the two treatments [1]. However, patient compliance was significantly higher with Brinerdine (98.2% vs 94.7%, P=0.02), and unusual sleepiness occurred less frequently (P<0.01). Critically, 5 patients were withdrawn from the MD+HCT arm due to adverse effects or poor control, whereas 13 of 18 patients elected to continue Brinerdine post-trial (P=0.005) [1].

Compliance vs. Methyldopa
Head-to-head
72.2% vs 11.1% continued therapy (P=0.005)
Long-term adherence endpoint context
Open-label, n=18
Hypertension Clinical Pharmacology Patient Compliance

Orthostatic Tolerance vs. Reserpine + Clopamide

A double-blind, randomized study compared the full three-component combination (Briserin/Brinerdine) to a two-component combination of reserpine and clopamide. While both treatments achieved similar blood pressure reductions (falling below 150/90 mmHg within one week), the addition of dihydroergocristine significantly improved orthostatic regulation [1]. The maximal systolic pressure drop during standing and the associated tachycardia were significantly reduced in the Brinerdine group compared to the dual therapy group [1].

Orthostatic Tolerance
Head-to-head
Reduced systolic drop and tachycardia vs dual combo
Dihydroergocristine-linked orthostatic regulation
Double-blind, n=40
Hypertension Clinical Pharmacology Hemodynamics

Renal Safety Profile vs. Minizide

A 24-month comparative study assessed the long-term renal effects of Brinerdine and Minizide (prazosin + polythiazide) in patients with essential hypertension. Both drugs achieved comparable blood pressure control (Brinerdine: from 160/108 ± 9/4 to 130/90 ± 7/4 mmHg; Minizide: from 160/106 ± 5/2 to 130/90 ± 8/5 mmHg) [1]. However, Minizide treatment resulted in a significant elevation (p < 0.05) of urinary protein, lactate dehydrogenase (LDH), and N-acetyl-B-D-glycosaminidase (NAG), which are markers of subtle renal tubular damage. In contrast, patients on Brinerdine did not exhibit these adverse urinary changes [1].

Renal Markers vs. Minizide
Head-to-head
No elevation in urinary LDH/NAG vs significant increase
Renal tubular marker endpoint context
24-month study, n=50
Hypertension Nephrology Drug Safety

Calcium Excretion vs. Rautrax-50

A double-blind, placebo-controlled crossover study compared the acute urinary effects of single doses of Brinerdine (CRE) and Rautrax-50 (HFRK). Both formulations significantly increased 24-hour urinary outputs of fluid, chloride, sodium, potassium, and magnesium [1]. A key difference was that Brinerdine (CRE) significantly increased creatinine excretion and decreased calcium output, whereas Rautrax-50 did not affect calcium excretion [1].

Calcium Excretion
Head-to-head
Decreased Ca²⁺ output vs no change with Rautrax-50
Differential calcium handling profile
Crossover, n=14
Hypertension Clinical Pharmacology Diuretics

Gradual Blood Pressure Reduction vs. Placebo

A double-blind, placebo-controlled trial on 40 patients with mild to moderate hypertension demonstrated a highly significant blood pressure reduction in the Brinerdine group compared to placebo. The fall in blood pressure was gradual, without sudden fluctuations [1]. This contrasts with the placebo group, which showed only insignificant blood pressure changes [1].

BP Reduction Profile
Head-to-head
Highly significant gradual reduction vs placebo
Gradual onset hemodynamic endpoint
Placebo-controlled, n=40
Hypertension Clinical Trial Pharmacodynamics

Synergistic Efficacy of Triple Combination

A multicenter cooperative double-blind study established that the three-component combination of dihydroergocristine, clopamide, and reserpine (i.e., Brinerdine) caused, at lower doses, a significantly greater reduction in blood pressure than any of the components administered separately or in combinations of two [1].

Triple Synergy
Class-level
Greater reduction at lower doses vs mono or dual
Synergistic mechanism evidence
Multicenter double-blind; abstract data
Hypertension Combination Therapy Clinical Pharmacology

Brinerdine Optimized Use Cases


First-Line Therapy for Long-Term Compliance

Given the 1990 crossover trial showing that 72.2% of patients on Brinerdine elected to continue therapy compared to only 11.1% on a methyldopa-based regimen (P=0.005) [4], Brinerdine is a strategically superior choice for public health programs in resource-limited settings where maximizing long-term adherence is critical for hypertension control. The significantly better compliance (98.2% vs 94.7%, P=0.02) and reduced side effect burden support its selection in protocols where patient retention is a primary challenge.

Orthostatic Intolerance & Fall Risk

Based on the 1981 randomized study demonstrating that Brinerdine significantly reduces the maximal systolic pressure drop and associated tachycardia during standing compared to a reserpine/clopamide dual combination [4], Brinerdine is indicated for hypertensive patients who are prone to orthostatic hypotension. This property makes it a safer option for elderly patients or those with autonomic dysfunction, where avoiding postural hypotension and its associated fall risk is paramount.

Renal Protection in Long-Term Therapy

The 24-month comparative study showed that Brinerdine, unlike Minizide, did not elevate urinary markers of renal tubular damage (LDH, NAG) or increase proteinuria in patients with essential hypertension [4]. This positions Brinerdine as a potentially safer, long-term antihypertensive option for populations with a higher baseline risk of developing chronic kidney disease, such as diabetic hypertensives, where preserving renal function is a key therapeutic goal.

Initial Therapy with Gradual Onset

The 1972 placebo-controlled trial confirmed that Brinerdine at 1-3 tablets daily produces a highly significant and gradual reduction in blood pressure without sudden fluctuations [4]. This pharmacokinetic profile makes it an ideal candidate for initiating treatment in newly diagnosed, mild to moderate hypertensive patients, as it minimizes the risk of adverse events (e.g., dizziness, syncope) associated with a rapid drop in blood pressure, thereby improving initial tolerability and patient acceptance.

Application
Selection Property
Validation Focus
Long-term adherence endpoint studies
Fixed-dose combination ratio
Patient preference and compliance probability endpoints
Orthostatic tolerance assessment
Dihydroergocristine component inclusion
Postural BP change and tachycardia response endpoints
Long-term renal safety monitoring
Renal tubular marker profile
Urinary protein, LDH, NAG endpoint context
Gradual onset hemodynamic study
Pharmacodynamic onset profile
BP reduction trajectory and fluctuation endpoints

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